molecular formula C9H19ClN2O B1421356 N-isopropylpiperidine-4-carboxamide hydrochloride CAS No. 1019851-92-3

N-isopropylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1421356
CAS No.: 1019851-92-3
M. Wt: 206.71 g/mol
InChI Key: TZMIDCAHTKMRGT-UHFFFAOYSA-N
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Description

N-isopropylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropylpiperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with isopropylamine and carboxylic acid derivatives under controlled conditions. One common method involves the acylation of piperidine with isopropylamine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-isopropylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

N-isopropylpiperidine-4-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-isopropylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

  • N-isopropylpiperidine-4-carboxamide
  • N-(propan-2-yl)piperidine-4-carboxamide

Uniqueness

N-isopropylpiperidine-4-carboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-propan-2-ylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMIDCAHTKMRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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